
Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of glycyl, valyl, nitrophenyl, and phenylalaninamide groups, which contribute to its distinct properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves the stepwise coupling of amino acids and functional groups. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or phosphonium salts, facilitating the formation of peptide bonds. The final step involves the deprotection of amino groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to enhance efficiency and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The phenylalaninamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylalaninamide derivatives.
科学的研究の応用
Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Investigated for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a reagent in chemical processes.
作用機序
The mechanism of action of Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including enzyme inhibition, signal transduction modulation, and alteration of cellular pathways.
類似化合物との比較
Similar Compounds
- Glycyl-L-valyl-N-(4-nitrophenyl)-L-alaninamide
- Glycyl-L-valyl-N-(4-nitrophenyl)-L-tyrosinamide
- Glycyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamid
Uniqueness
Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
74589-01-8 |
|---|---|
分子式 |
C22H27N5O5 |
分子量 |
441.5 g/mol |
IUPAC名 |
(2S)-2-[(2-aminoacetyl)amino]-3-methyl-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]butanamide |
InChI |
InChI=1S/C22H27N5O5/c1-14(2)20(26-19(28)13-23)22(30)25-18(12-15-6-4-3-5-7-15)21(29)24-16-8-10-17(11-9-16)27(31)32/h3-11,14,18,20H,12-13,23H2,1-2H3,(H,24,29)(H,25,30)(H,26,28)/t18-,20-/m0/s1 |
InChIキー |
GDLQSDFXSZOYFP-ICSRJNTNSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide](/img/structure/B14452539.png)
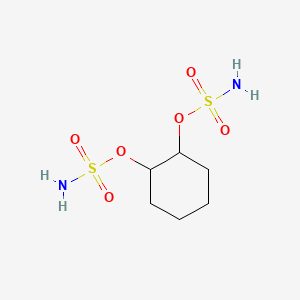

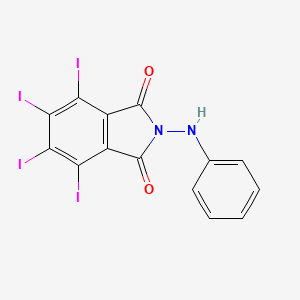

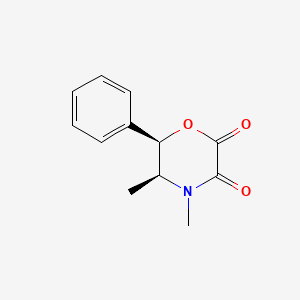
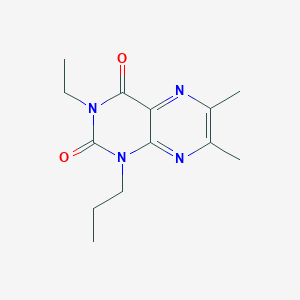
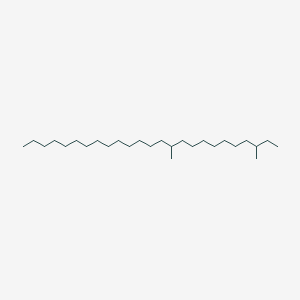
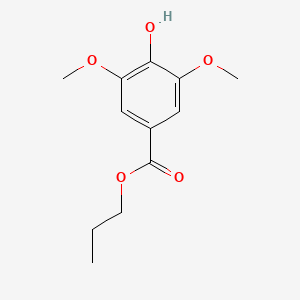
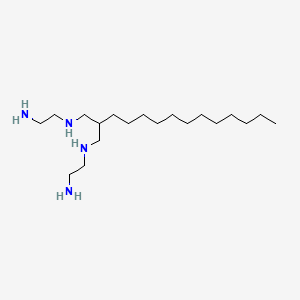
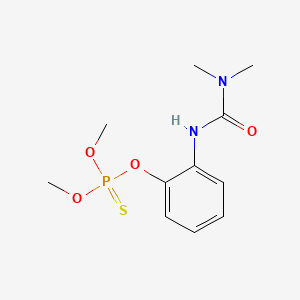
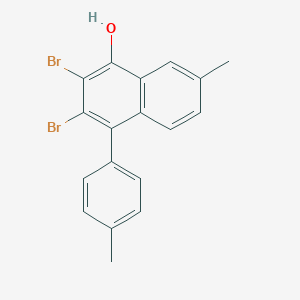
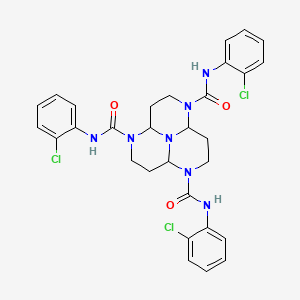
![1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene](/img/structure/B14452610.png)
